Tert-butyl 3-methylpiperidine-4-carboxylate hydrochloride

Description

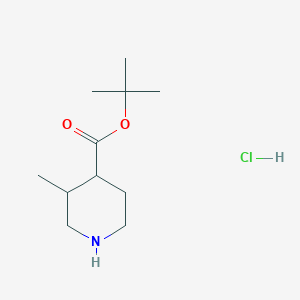

Tert-butyl 3-methylpiperidine-4-carboxylate hydrochloride is a nitrogen-containing bicyclic compound with a piperidine core functionalized by a tert-butyl carboxylate group at position 4 and a methyl substituent at position 2. The hydrochloride salt form enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.

Molecular Formula and Weight: Based on available data, the molecular formula is inferred as C₁₂H₂₂ClNO₂ (tert-butyl 3-methylpiperidine-4-carboxylate base: C₁₁H₁₉NO₂; hydrochloride adds HCl). However, a discrepancy exists between calculated molecular weight (~247.7 g/mol) and the reported value of 224.65 g/mol . This inconsistency may stem from typographical errors in the source or an alternative salt formulation.

Structural confirmation typically employs ¹H/¹³C NMR and HRMS, though specific spectral data for this compound are unavailable in the provided evidence.

Properties

IUPAC Name |

tert-butyl 3-methylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-8-7-12-6-5-9(8)10(13)14-11(2,3)4;/h8-9,12H,5-7H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNSCIZIBXGKCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094929-92-5 | |

| Record name | tert-butyl 3-methylpiperidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methylpiperidine-4-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.

Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl bromide or tert-butyl chloride in the presence of a base such as sodium hydride.

Carboxylation: The carboxylate group is introduced through carboxylation reactions, which can involve the use of carbon dioxide or carboxylic acid derivatives.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into various amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group or other substituents with different functional groups, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Alkyl halides, sulfonates, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted piperidines.

Scientific Research Applications

Medicinal Chemistry

1.1. Role in Drug Development

Tert-butyl 3-methylpiperidine-4-carboxylate hydrochloride serves as an essential intermediate in the synthesis of various pharmacologically active compounds. Its structure allows it to act as a building block for the development of drugs targeting neurological disorders, particularly Alzheimer's disease. The compound can be modified to enhance bioactivity and selectivity towards specific biological targets, thus playing a crucial role in drug design efforts aimed at improving therapeutic efficacy.

1.2. Targeted Protein Degradation

Recent studies have highlighted its utility in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed for targeted protein degradation. The incorporation of this compound into PROTACs can help optimize drug-like properties and improve the three-dimensional orientation necessary for effective ternary complex formation .

Neuroprotective Studies

Research indicates that derivatives of this compound exhibit neuroprotective effects, particularly against amyloid-beta (Aβ) toxicity associated with Alzheimer's disease. For instance, compounds derived from this structure have shown moderate protective activity in astrocytes against Aβ-induced cell death by reducing inflammatory cytokines like TNF-α and oxidative stress markers . Such findings suggest potential therapeutic applications in neurodegenerative disease management.

Synthesis and Characterization

3.1. Synthetic Pathways

The synthesis of this compound involves various chemical reactions including alkylation and acylation processes. The compound can be synthesized through the reaction of tert-butyl piperidine derivatives with appropriate carboxylic acids or their derivatives under controlled conditions, often utilizing bases such as sodium hydroxide or potassium carbonate .

3.2. Characterization Techniques

Characterization of the synthesized compound is typically performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry to confirm the structural integrity and purity of the product .

Case Studies

Mechanism of Action

The mechanism by which tert-butyl 3-methylpiperidine-4-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3-methylpiperidine-4-carboxylate hydrochloride with structurally related piperidine and pyrrolidine derivatives:

Key Comparisons :

Structural Features :

- The target compound and 3b share a piperidine backbone but differ in substituent positions. The methyl group at position 3 and carboxylate at position 4 in the target compound contrast with the 4-methylpentyl chain in 3b .

- The pyrrolidine derivative in replaces piperidine with a five-membered ring and introduces aromatic (4-methoxyphenyl) and hydroxymethyl groups, increasing molecular weight to 307.4 g/mol .

Synthetic Efficiency :

- Compound 3b achieved an 86% yield using Boc-protection under mild conditions (room temperature, dioxane/water) . This suggests that tert-butyl carboxylate piperidines can be synthesized efficiently, though the target compound’s yield remains undocumented.

Similar stability is expected for the target compound due to shared tert-butyl protection.

Analytical Characterization :

- While 3b was validated via NMR and HRMS , the absence of spectral data for the target compound limits direct comparison.

Biological Activity

Tert-butyl 3-methylpiperidine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₉ClN₂O₂

- Molecular Weight : 232.74 g/mol

This compound features a piperidine ring, which is known for its role in various biological activities, including neuropharmacological effects.

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Neuroprotective Effects : In vitro studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound appears to modulate inflammatory responses in astrocytes, reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6 when exposed to Aβ .

In Vitro Studies

A study assessed the protective effects of this compound on astrocytes treated with Aβ. The results indicated:

- Cell Viability : The compound improved cell viability significantly when co-treated with Aβ compared to Aβ treatment alone, suggesting a protective role against Aβ-induced cytotoxicity .

- Cytokine Levels : Treatment reduced TNF-α levels in astrocytes activated by Aβ, although not significantly different from control groups .

In Vivo Studies

In vivo experiments involving animal models have shown mixed results regarding the bioavailability and efficacy of this compound in the brain. While some protective effects were noted, they were not as pronounced as those observed in vitro, indicating potential challenges in translating these findings to therapeutic applications .

Case Studies

Several case studies have explored the use of related compounds with similar structures:

- Neurodegenerative Disorders : Compounds structurally related to Tert-butyl 3-methylpiperidine-4-carboxylate have been investigated for their ability to mitigate symptoms associated with Alzheimer's disease through cholinergic enhancement and neuroprotection .

- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against various strains of Gram-positive bacteria, suggesting a broader therapeutic potential beyond neurological applications .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.